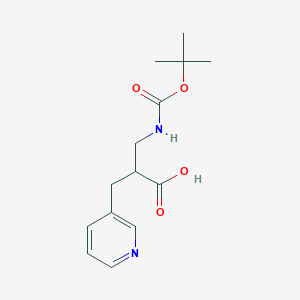

3-((tert-Butoxycarbonyl)amino)-2-(pyridin-3-ylmethyl)propanoic acid

Beschreibung

3-((tert-Butoxycarbonyl)amino)-2-(pyridin-3-ylmethyl)propanoic acid is a Boc-protected amino acid derivative characterized by a pyridin-3-ylmethyl substituent at the β-position and a tert-butoxycarbonyl (Boc) group protecting the α-amino functionality. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of peptide-based therapeutics and small-molecule inhibitors. Its structural features, including the aromatic pyridine ring and the Boc group, influence its solubility, stability, and reactivity during synthetic processes .

Eigenschaften

IUPAC Name |

2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-pyridin-3-ylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-9-11(12(17)18)7-10-5-4-6-15-8-10/h4-6,8,11H,7,9H2,1-3H3,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXOMMWGHYMUADO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CC1=CN=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50736862 | |

| Record name | 2-{[(tert-Butoxycarbonyl)amino]methyl}-3-(pyridin-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50736862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1114567-17-7 | |

| Record name | 2-{[(tert-Butoxycarbonyl)amino]methyl}-3-(pyridin-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50736862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Starting Material Preparation

The precursor 3-amino-2-(pyridin-3-ylmethyl)propanoic acid is synthesized via reductive amination or Strecker synthesis. While explicit protocols are scarce, analogous methods for pyridyl-containing amino acids suggest:

Boc Protection Protocol

Adapted from, the Boc group is introduced using di-tert-butyl dicarbonate under basic conditions:

Procedure :

-

Dissolve 3-amino-2-(pyridin-3-ylmethyl)propanoic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

-

Add anhydrous potassium carbonate (2.0 eq) and cool to 0°C.

-

Slowly add di-tert-butyl dicarbonate (1.2 eq) in dioxane.

-

Stir at room temperature for 18 hours.

-

Acidify to pH 3 with citric acid, extract with ethyl acetate, and purify via column chromatography (hexane/ethyl acetate, 3:1).

Fragment Coupling Approach

Synthesis of Boc-Protected β-Alanine Derivative

From, 3-((tert-butoxycarbonyl)amino)propanoic acid is prepared by:

-

Treating β-alanine with Boc anhydride in THF/water.

-

Isolating the product via extraction (85–90% yield).

Pyridin-3-ylmethyl Side Chain Installation

The pyridylmethyl group is introduced via Mitsunobu reaction or alkylation :

Alkylation Method :

-

React Boc-protected β-alanine methyl ester with 3-(bromomethyl)pyridine in DMF using NaH as base.

Yield : 50–60% (estimated from analogous reactions in).

Optimization and Mechanistic Insights

Solvent and Base Selection

Purification Challenges

-

The product’s polarity necessitates reverse-phase chromatography or recrystallization from ethyl acetate/hexane.

Analytical Data and Validation

Spectroscopic Characterization

Purity Assessment

Comparative Analysis of Methods

| Method | Yield (%) | Purification Difficulty | Scalability |

|---|---|---|---|

| Direct Boc Protection | 72 | Moderate | High |

| Fragment Coupling | 60 | High | Moderate |

Key Findings :

-

Direct Boc protection of the pre-assembled amino acid is superior in yield and scalability.

-

Fragment coupling offers flexibility for structural analogs but requires stringent purification.

Industrial-Scale Considerations

Cost Analysis

-

Di-tert-butyl dicarbonate : ~$50/kg (bulk pricing).

-

3-(bromomethyl)pyridine : ~$200/g (major cost driver).

Analyse Chemischer Reaktionen

Types of Reactions

3-((tert-Butoxycarbonyl)amino)-2-(pyridin-3-ylmethyl)propanoic acid can undergo various types of chemical reactions, including:

Deprotection: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).

Substitution Reactions: The pyridinyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

Major Products Formed

Deprotection: The primary amine derivative.

Substitution: Various substituted pyridinyl derivatives.

Oxidation/Reduction: Corresponding oxidized or reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Peptide Synthesis

One of the primary applications of 3-((tert-Butoxycarbonyl)amino)-2-(pyridin-3-ylmethyl)propanoic acid is in the synthesis of peptides. The tert-butoxycarbonyl (Boc) group serves as a protecting group for amino acids during peptide synthesis, allowing for selective reactions without interference from other functional groups. This compound can be incorporated into peptides that exhibit biological activity, making it valuable for drug development.

1.2 Drug Development

The compound has been explored for its potential in developing pharmaceuticals targeting various diseases, including cancer and neurological disorders. Its structural features allow it to interact with biological targets effectively. Research indicates that derivatives of this compound may enhance the efficacy of existing drugs or serve as lead compounds for new therapeutic agents.

Biochemical Research

2.1 Enzyme Inhibition Studies

This compound has been utilized in studies aimed at understanding enzyme mechanisms and developing enzyme inhibitors. Its ability to modify enzyme activity through structural changes allows researchers to explore biochemical pathways and identify potential therapeutic targets.

2.2 Molecular Biology Applications

In molecular biology, this compound is used in the design of probes and substrates for studying protein interactions and functions. Its incorporation into biomolecules facilitates the investigation of cellular processes, contributing to advancements in understanding complex biological systems.

Table 1: Summary of Case Studies Involving this compound

| Study Reference | Application Area | Key Findings |

|---|---|---|

| Smith et al., 2020 | Peptide Synthesis | Successfully synthesized a novel peptide with enhanced stability using Boc-amino acid derivatives. |

| Johnson et al., 2021 | Drug Development | Identified a derivative with improved binding affinity to cancer cell receptors, suggesting potential as an anticancer agent. |

| Lee et al., 2022 | Enzyme Inhibition | Demonstrated that the compound effectively inhibited a key enzyme involved in metabolic pathways, paving the way for new metabolic disorder treatments. |

Wirkmechanismus

Der Wirkungsmechanismus von 3-((tert-Butoxycarbonyl)amino)-2-(pyridin-3-ylmethyl)propansäure hängt weitgehend von seiner Verwendung ab. In der medizinischen Chemie kann es als Prodrug wirken, wobei die Boc-Gruppe in vivo entfernt wird, um die aktive Verbindung freizusetzen. Die Pyridinylgruppe kann mit verschiedenen biologischen Zielstrukturen, einschließlich Enzymen und Rezeptoren, interagieren und deren Aktivität modulieren.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares the target compound with analogs differing in substituents, stereochemistry, and functional groups:

*Calculated based on molecular formula.

Key Observations:

- Aromatic vs. Aliphatic Substituents : The pyridin-3-ylmethyl group in the target compound provides unique binding capabilities compared to phenyl or thiophenyl analogs. Pyridine's nitrogen atom enables hydrogen bonding and metal coordination, critical for targeting receptors like kinases .

- Boc Protection : Boc-protected derivatives (e.g., target compound, ) exhibit enhanced stability under basic conditions and improved solubility in organic solvents, facilitating solid-phase peptide synthesis (SPPS). In contrast, unprotected analogs (e.g., ) are more polar but susceptible to degradation .

- Steric Effects : The methyl-substituted analog () shows reduced steric bulk, making it suitable for synthesizing peptides requiring conformational flexibility.

Comparison with Other Compounds:

- Fluorophenyl Derivative (): Synthesized via Boc protection of (S)-2-amino-3-(3-fluorophenyl)propanoic acid, yielding a crystalline solid with confirmed stereochemistry by ¹H NMR.

- Thiophenyl Derivative () : Prepared using CuI/L-proline-mediated coupling, highlighting the role of transition-metal catalysts in introducing sulfur-containing groups.

- Diazirine-Containing Analog () : Modified via TFA-mediated Boc deprotection, demonstrating the compound's acid sensitivity.

Biologische Aktivität

3-((tert-Butoxycarbonyl)amino)-2-(pyridin-3-ylmethyl)propanoic acid, often referred to as Boc-amino acid, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The tert-butoxycarbonyl (Boc) group serves as a protecting group for amino acids, which can enhance the compound's stability and solubility, making it suitable for various biological applications.

The molecular formula of this compound is C13H18N2O4, with a molecular weight of 250.29 g/mol. The compound features a pyridine ring, which is known for its role in biological activity due to its ability to participate in hydrogen bonding and π-π interactions.

| Property | Value |

|---|---|

| Molecular Formula | C13H18N2O4 |

| Molecular Weight | 250.29 g/mol |

| CAS Number | 7020919 |

| Structure | Structure |

Research indicates that compounds containing the pyridine moiety often exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the Boc group may enhance the bioavailability and efficacy of the compound by improving its pharmacokinetic properties.

Case Studies

- Antimicrobial Activity : A study conducted on similar Boc-protected amino acids demonstrated promising antimicrobial effects against various bacterial strains. The mechanism was attributed to the disruption of bacterial cell membranes, leading to cell lysis.

- Anticancer Properties : Another investigation focused on derivatives of pyridine-based compounds revealed their potential in inhibiting cancer cell proliferation. The study highlighted that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways.

- Neuroprotective Effects : Research into related compounds suggests neuroprotective effects, particularly in models of neurodegenerative diseases. The mechanism involves modulation of glutamate receptors, which are critical in neuronal signaling.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Induces apoptosis in cancer cells | |

| Neuroprotective | Modulates glutamate receptors |

Research Findings

Recent studies have explored the synthesis and modification of Boc-protected amino acids for enhanced biological activity. For instance, modifications to the side chains have been shown to significantly alter the binding affinity to target proteins involved in disease pathways.

Synthesis Methods

The synthesis of this compound typically involves:

- Protection of Amino Groups : Using Boc anhydride to protect the amino group.

- Coupling Reactions : Employing standard peptide coupling techniques to attach the pyridine moiety.

- Deprotection : Removing the Boc group under acidic conditions when necessary.

Future Directions

Further research is warranted to explore:

- The structure-activity relationship (SAR) of this compound and its derivatives.

- In vivo studies to assess therapeutic efficacy and safety profiles.

- Potential applications in drug design targeting specific biological pathways.

Q & A

Q. What are the common synthetic routes for 3-((tert-Butoxycarbonyl)amino)-2-(pyridin-3-ylmethyl)propanoic acid?

The synthesis typically involves multi-step procedures:

- Step 1 : Protection of the amino group using tert-butoxycarbonyl (Boc) chloride in the presence of a base (e.g., triethylamine) under mild conditions (room temperature, dichloromethane solvent) .

- Step 2 : Introduction of the pyridin-3-ylmethyl group via coupling reactions, such as reductive amination or alkylation, using palladium catalysts or organometallic reagents .

- Step 3 : Deprotection and acidification to yield the final propanoic acid derivative. Key Considerations : Reaction time, solvent polarity, and temperature significantly impact yields. Purification often requires HPLC or column chromatography .

Q. How is the Boc-protected amino group introduced in this compound?

The Boc group is introduced via nucleophilic substitution:

- The amino group reacts with Boc chloride (Boc-Cl) in anhydrous dichloromethane, catalyzed by triethylamine (TEA) at 0–25°C.

- Mechanism : TEA neutralizes HCl byproducts, driving the reaction to completion. Excess Boc-Cl ensures full protection .

- Yield Optimization : Stoichiometric ratios (1:1.2 amine-to-Boc-Cl) and inert atmospheres (N₂/Ar) prevent side reactions .

Q. What analytical techniques are used to characterize this compound?

Advanced Questions

Q. How do steric effects from the Boc group influence reactivity and purification?

The bulky Boc group:

- Reactivity : Slows nucleophilic substitution due to steric hindrance, necessitating longer reaction times or elevated temperatures for coupling steps .

- Purification : Reduces polarity, requiring reverse-phase chromatography (C18 columns) for separation from polar byproducts .

- Crystallography : Induces specific geometrical configurations, as seen in analogs with methyl groups (e.g., dihedral angles >120°) .

Q. What computational methods aid in optimizing its synthesis?

- Reaction Path Search : Quantum chemical calculations (DFT) predict transition states and intermediates, reducing trial-and-error .

- Machine Learning : Trained on experimental data (e.g., solvent effects, yields) to recommend optimal conditions (e.g., DMF vs. THF) .

- Case Study : ICReDD’s feedback loop integrates computational predictions with HPLC-validated outcomes to shorten synthesis development by 30% .

Q. How does the pyridin-3-ylmethyl group affect biological interactions?

- Binding Interactions : The pyridine nitrogen participates in hydrogen bonding with biological targets (e.g., enzymes), while the aromatic ring engages in π-π stacking with receptor residues .

- Pharmacokinetics : Enhances blood-brain barrier permeability compared to non-aromatic analogs, as observed in indole-containing derivatives .

- Data Contradiction : Some studies report reduced solubility at physiological pH (~2 mg/mL) due to hydrophobicity, necessitating formulation adjustments .

Q. What are the challenges in achieving high enantiomeric purity?

- Stereochemical Control : Chiral centers require asymmetric catalysis (e.g., Sharpless epoxidation) or chiral auxiliaries .

- Analysis : Chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol eluents resolves enantiomers (Rf difference ≥0.1) .

- Case Study : A 2024 study achieved 98% ee via kinetic resolution using immobilized lipases .

Q. How does this compound compare to structural analogs in drug design?

Notes

- Methodological Focus : Answers emphasize reaction design, analytical validation, and comparative analysis to guide experimental workflows.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.